molecular formula C12H19O4- B058625 (R)-3-Benzyl-4-methoxy-4-oxobutanoic acid CAS No. 119807-84-0

(R)-3-Benzyl-4-methoxy-4-oxobutanoic acid

Cat. No.: B058625
CAS No.: 119807-84-0
M. Wt: 227.28 g/mol
InChI Key: TYYNOKUMAOAVBK-SNVBAGLBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of alpha-keto acids It features a benzyl group attached to the third carbon, a methoxy group on the fourth carbon, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the condensation of benzyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

Another method involves the use of Grignard reagents. Benzyl magnesium bromide reacts with methyl 4-oxobutanoate to form the desired product after acidic workup. This method requires careful control of temperature and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid often involves catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to achieve the desired product. Additionally, continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the keto group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Benzyl chloride with sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

    Oxidation: Benzyl acetic acid.

    Reduction: ®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting metabolic pathways.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Benzyl-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid: Similar structure but with an additional hydroxyl group.

Uniqueness

®-3-Benzyl-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

CAS No.

119807-84-0

Molecular Formula

C12H19O4-

Molecular Weight

227.28 g/mol

IUPAC Name

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1

InChI Key

TYYNOKUMAOAVBK-SNVBAGLBSA-M

Isomeric SMILES

COC(=O)[C@H](CC1CCCCC1)CC(=O)[O-]

SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)O

Canonical SMILES

COC(=O)C(CC1CCCCC1)CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.